molecular formula C21H22N4O B2833074 5-(4-benzylpiperazino)-6-phenyl-3(2H)-pyridazinone CAS No. 477863-26-6

5-(4-benzylpiperazino)-6-phenyl-3(2H)-pyridazinone

Cat. No. B2833074
M. Wt: 346.434
InChI Key: ZAKYFGVFBRJRCZ-UHFFFAOYSA-N
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Description

The compound “5-(4-benzylpiperazino)-6-phenyl-3(2H)-pyridazinone” appears to be a complex organic molecule. It contains a pyridazinone ring, which is a type of six-membered heterocyclic compound containing two nitrogen atoms. It also has a benzylpiperazino group and a phenyl group attached to it.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridazinone ring and the attachment of the benzylpiperazino and phenyl groups. The exact synthesis process would depend on the starting materials and the specific reactions used.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridazinone ring, benzylpiperazino group, and phenyl group would each contribute to the overall structure.



Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The pyridazinone ring, benzylpiperazino group, and phenyl group could each participate in different types of reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure.


Scientific Research Applications

Herbicidal Activity

Pyridazinone derivatives have been studied for their herbicidal properties, demonstrating the ability to inhibit photosynthesis and the Hill reaction in plants, contributing to their phytotoxicity. This action is similar to that of other herbicides but with additional properties such as resistance to metabolic detoxification in plants and interference with chloroplast development, enhancing their effectiveness as experimental herbicides (Hilton et al., 1969).

Anti-inflammatory and Analgesic Activity

Pyridazinone derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Studies have shown that these compounds exhibit potent anti-inflammatory and analgesic effects, with some derivatives showing selectivity towards COX-2 enzyme, which is beneficial for reducing the risk of gastrointestinal side effects (Singh et al., 2017). Another study found that ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives possess better analgesic and anti-inflammatory activity compared to their parent compounds without causing gastric ulcerogenic effects (Duendar et al., 2007).

Anticonvulsant Activity

The synthesis of 6-phenyl(3᾽-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivatives and their evaluation for anticonvulsant activity revealed that some derivatives show significant effects. This suggests their potential application in developing new treatments for epilepsy (Samanta et al., 2011).

Insect Growth Regulating Activity

Research on 5-benzoylphenylurea-3(2H)-pyridazinone derivatives has shown good activity against the third-instar nymphs of locusts, indicating their potential as insect growth regulators. These compounds disrupt the growth and development of treated nymphs, exhibiting effects as insect growth regulators (IGRs) (Yun, 2008).

Vasodilator Agents

A series of pyrazolo[3,4-d]pyridazinones and analogues were synthesized and evaluated as inhibitors of PDE5, potentially useful as peripheral vasodilators. Several compounds showed promising activity, indicating their potential for treating conditions requiring vasodilation (Piaz et al., 2002).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to minimize any potential risks.


Future Directions

Future research on this compound could involve further studies on its synthesis, properties, and potential applications. It could also involve the design and synthesis of related compounds with improved properties or different biological activities.


Please note that this is a general analysis based on the structure of the compound and the groups it contains. For a more detailed and accurate analysis, specific studies on this compound would be needed. If you have any more questions or need further information, feel free to ask!


properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-3-phenyl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c26-20-15-19(21(23-22-20)18-9-5-2-6-10-18)25-13-11-24(12-14-25)16-17-7-3-1-4-8-17/h1-10,15H,11-14,16H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKYFGVFBRJRCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC(=O)NN=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-benzylpiperazino)-6-phenyl-3(2H)-pyridazinone

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